4-[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-YL]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-YL]butanoic acid is a chemical compound characterized by the presence of a pyrazole ring substituted with a difluoromethyl group and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-YL]butanoic acid typically involves the reaction of difluoroacetic acid with appropriate pyrazole derivatives. One common method includes the use of difluoroacetoacetic acid, which is treated with triethyl orthoformate in the presence of acetic anhydride, followed by reaction with methyl hydrazine to form the pyrazole ring . The resulting ester is then hydrolyzed with sodium hydroxide to yield the desired acid .
Industrial Production Methods
Industrial production of this compound can be optimized by employing catalytic processes and cost-effective raw materials. For instance, nanoscale titanium dioxide can be used to catalyze the esterification process, enhancing reaction yield and reducing reaction time . This method also minimizes the use of organic solvents, thereby reducing environmental pollution and solvent recovery costs.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-YL]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-YL]butanoic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-YL]butanoic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain . This inhibition disrupts cellular respiration, leading to the compound’s antifungal and antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 2-[5-(Difluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid
Uniqueness
4-[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-YL]butanoic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C9H12F2N2O2 |
---|---|
Molecular Weight |
218.20 g/mol |
IUPAC Name |
4-[3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid |
InChI |
InChI=1S/C9H12F2N2O2/c1-6-5-7(9(10)11)12-13(6)4-2-3-8(14)15/h5,9H,2-4H2,1H3,(H,14,15) |
InChI Key |
KKDJWVAYUGFPPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCCC(=O)O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.